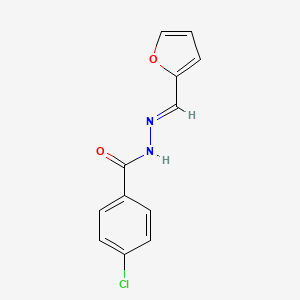

4-chloro-N'-(2-furylmethylene)benzohydrazide

Beschreibung

4-Chloro-N'-(2-furylmethylene)benzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone substituted with a chlorine atom at the para position and a 2-furylmethylene group at the hydrazine nitrogen. This compound belongs to a broader class of Schiff bases, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Eigenschaften

CAS-Nummer |

93418-01-0 |

|---|---|

Molekularformel |

C12H9ClN2O2 |

Molekulargewicht |

248.66 g/mol |

IUPAC-Name |

4-chloro-N-[(E)-furan-2-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C12H9ClN2O2/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |

InChI-Schlüssel |

UNVOTDGPNAVDAJ-RIYZIHGNSA-N |

Isomerische SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |

Kanonische SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(2-furylmethylene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-furaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzohydrazide+2-furaldehyde→4-chloro-N’-(2-furylmethylene)benzohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure 4-chloro-N’-(2-furylmethylene)benzohydrazide .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(2-furylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N’-(2-furylmethylene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan ring or the hydrazide group.

Reduction: Amines or hydrazines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-chloro-N’-(2-furylmethylene)benzohydrazide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 4-chloro-N’-(2-furylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA interaction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzohydrazide Core

4-Chloro-N'-(4-Hydroxy-3,5-Dimethoxybenzylidene)Benzohydrazide (7c)

- Structural Differences : The benzylidene ring in 7c is substituted with hydroxyl and methoxy groups at positions 3, 4, and 5, contrasting with the unsubstituted furyl group in the main compound.

- Impact :

- Enhanced hydrogen bonding capacity due to hydroxyl and methoxy groups, improving solubility in polar solvents .

- FTIR data (3340 cm⁻¹ for O-H, 3168 cm⁻¹ for N-H) confirm strong intermolecular interactions, absent in the furyl derivative .

- Lower yield (40.76%) compared to typical hydrazone syntheses, attributed to steric hindrance from multiple substituents .

4-Chloro-N'-(2,6-Dichlorobenzylidene)Benzohydrazide (4CNB)

- Structural Differences : The benzylidene ring features two chlorine atoms at ortho positions.

- Impact: Increased molecular weight (309.1 g/mol vs. Antimicrobial activity studies highlight dichloro derivatives as potent candidates, though direct comparisons with furyl analogs are lacking .

Variations in the Hydrazine-Linked Moiety

4-Chloro-N'-(5-Methyl-2-Furylmethylene)Benzohydrazide

- Structural Differences : A methyl group is added to the furyl ring at position 3.

- Impact :

4-Chloro-N'-(2-Hydroxybenzylidene)Benzohydrazide

- Structural Differences : The furyl group is replaced with a 2-hydroxybenzylidene moiety.

- Impact: Intramolecular hydrogen bonding (O-H⋯N) stabilizes the structure, as confirmed by X-ray diffraction . Mono-hydrated crystal form improves stability but may reduce bioavailability compared to the anhydrous furyl derivative .

Metal Complexation Behavior

Copper Complex of 4-Chloro-N'-(5-Chloro-2-Hydroxybenzylidene)Benzohydrazide

- Structural Differences : Incorporates a hydroxyl and chloro-substituted benzylidene group.

- Impact: Strong chelation with Cu²⁰ ions via phenolic oxygen and hydrazone nitrogen, enhancing antitumor activity . The main compound’s furyl group lacks hydroxyl donors, limiting its metal coordination capacity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

4-chloro-N'-(2-furylmethylene)benzohydrazide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure characterized by a benzohydrazide moiety linked to a 2-furylmethylene group, with a chloro substituent at the para position relative to the hydrazide group. The synthesis of this compound typically involves the condensation of 4-chlorobenzohydrazide with 2-furaldehyde, often conducted in alcohol solvents under reflux conditions.

Antimicrobial Properties

Research indicates that 4-chloro-N'-(2-furylmethylene)benzohydrazide exhibits significant antimicrobial activity against various pathogens. In studies, it has shown effectiveness against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans . The mechanism behind this antimicrobial action may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 4-chloro-N'-(2-furylmethylene)benzohydrazide has also been documented. Various studies have demonstrated its cytotoxic effects on different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's hydrazone structure is believed to contribute to its ability to induce apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentrations (MICs) of 4-chloro-N'-(2-furylmethylene)benzohydrazide against several bacterial and fungal strains. The results indicated that this compound had comparable activity to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

- Cytotoxicity Assays : Another investigation involved assessing the cytotoxic effects of 4-chloro-N'-(2-furylmethylene)benzohydrazide on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity .

The biological activity of 4-chloro-N'-(2-furylmethylene)benzohydrazide can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Interaction studies have utilized techniques like molecular docking and spectroscopic analyses to elucidate its pharmacodynamics and potential side effects. These studies suggest that the compound may inhibit key enzymes involved in cellular processes, leading to disrupted growth and proliferation of pathogens and cancer cells .

Comparative Analysis

To better understand the biological activity of 4-chloro-N'-(2-furylmethylene)benzohydrazide, a comparison with structurally similar compounds can be insightful. Below is a summary table highlighting notable compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-bromo-N'-(2-furylmethylene)benzohydrazide | Structure | Contains bromine instead of chlorine; may exhibit different biological activities. |

| 4-chloro-N'-(2-chloroacetyl)benzohydrazide | Structure | Features an acetyl group; potential for different reactivity patterns. |

| N'-(furan-2-yl)methylidene-4-nitrobenzohydrazide | Structure | Incorporates a nitro group; known for distinct pharmacological effects. |

These compounds illustrate the diversity within this class of hydrazone derivatives, each possessing unique properties that can influence their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.